REACTION_CXSMILES
|
S(=O)=O.[CH2:4]([N:8]([CH2:11][CH2:12][CH2:13][CH3:14])[S:9]Cl)[CH2:5][CH2:6][CH3:7].[CH3:15][NH:16][C:17](=[O:30])[O:18][C:19]1[C:27]2[O:26][C:25]([CH3:29])([CH3:28])[CH2:24][C:23]=2[CH:22]=[CH:21][CH:20]=1.C(N(CC)CC)C>CCCCCC.O>[CH2:4]([N:8]([CH2:11][CH2:12][CH2:13][CH3:14])[S:9][CH2:15][NH:16][C:17](=[O:30])[O:18][C:19]1[C:27]2[O:26][C:25]([CH3:28])([CH3:29])[CH2:24][C:23]=2[CH:22]=[CH:21][CH:20]=1)[CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.077 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(SCl)CCCC
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
9.5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(SCNC(OC1=CC=CC=2CC(OC21)(C)C)=O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |